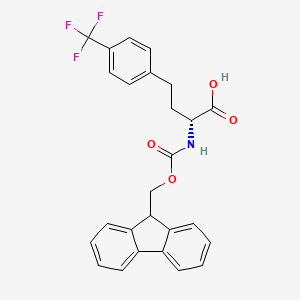

Fmoc-4-trifluoromethyl-D-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-4-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties, which can influence the biological activity and stability of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine typically involves several key steps:

-

Fmoc Protection: : The amino group of 4-trifluoromethyl-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.

-

Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : Fmoc-4-trifluoromethyl-D-homophenylalanine can undergo oxidation reactions, particularly at the aromatic ring or the trifluoromethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Reduction: : Reduction reactions can target the carbonyl groups or the aromatic ring, using reagents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-4-trifluoromethyl-D-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structural features can enhance the stability and activity of synthetic peptides, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of specific amino acid residues in biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound may exhibit improved pharmacokinetic properties, such as increased stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in drug delivery systems and biomaterials.

Mécanisme D'action

The mechanism by which Fmoc-4-trifluoromethyl-D-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The homophenylalanine backbone can influence the conformation and activity of the resulting peptides, affecting their interaction with molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-4-trifluoromethyl-L-homophenylalanine: The L-enantiomer of the compound, which may exhibit different biological activities and properties.

Fmoc-4-methyl-D-homophenylalanine: A similar compound with a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.

Fmoc-D-homophenylalanine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Uniqueness

Fmoc-4-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound’s hydrophobicity, stability, and potential interactions with biological targets, making it a valuable tool in various scientific and industrial applications.

Activité Biologique

Fmoc-4-trifluoromethyl-D-homophenylalanine (Fmoc-4-TF-D-HPA) is a synthetic amino acid derivative that has garnered attention for its unique structural features and potential biological applications. This compound is characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring, which significantly influences its chemical behavior and biological activity.

Fmoc-4-TF-D-HPA has a molecular weight of approximately 469.45 g/mol and is primarily used in peptide synthesis, particularly through solid-phase methods. The trifluoromethyl group enhances the lipophilicity and stability of the compound, making it a valuable building block in drug design and development. The synthesis typically involves several steps, including cross-coupling reactions such as Suzuki or Negishi methods to introduce the trifluoromethyl group effectively.

Interaction Studies

Research indicates that fluorinated amino acids like Fmoc-4-TF-D-HPA can alter the binding affinities and specificities of peptides for their biological targets, including enzymes and receptors. For instance, studies have shown that incorporating Fmoc-4-TF-D-HPA into peptide sequences can enhance their interaction with proteins such as hDM2, a key regulator in cancer biology. The introduction of the trifluoromethyl group has been associated with improved binding characteristics due to better accommodation in hydrophobic pockets of target proteins .

Case Studies

- Inhibition of hDM2 : A series of β-peptides incorporating Fmoc-4-TF-D-HPA demonstrated effective inhibition of the p53·hDM2 complexation in vitro. The IC50 values for these peptides ranged from 30 nM to over 125 μM, indicating significant potency compared to non-fluorinated counterparts .

- Antimicrobial Activity : Fmoc-4-TF-D-HPA has also been explored in the context of antimicrobial peptides. Studies have shown that peptides containing this amino acid exhibit potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .

- Peptide Stability : The incorporation of Fmoc-4-TF-D-HPA into peptides has been linked to enhanced stability and bioavailability, which are critical factors in therapeutic efficacy. Fluorinated amino acids often improve the pharmacokinetic profiles of peptide drugs by increasing their resistance to enzymatic degradation.

Comparative Analysis

The following table summarizes key structural features and biological activities of Fmoc-4-TF-D-HPA compared to related compounds:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C22H20F3N2O2 | Trifluoromethyl group enhances lipophilicity | Strong inhibitor of hDM2; antimicrobial properties |

| Fmoc-4-chloro-L-homophenylalanine | C22H20ClN2O2 | Chlorine instead of trifluoromethyl | Moderate binding affinity; less stable than fluorinated |

| Boc-D-homophenylalanine | C15H18N2O2 | Different protecting group (Boc) | Lower binding affinity; used primarily in non-fluorinated contexts |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZRJANUJZPLG-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.